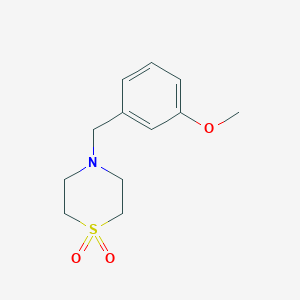

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Description

4-(3-Methoxybenzyl)-1λ⁶,4-thiazinane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a six-membered thiazinane ring with a 1,1-dione moiety and a 3-methoxybenzyl substituent at the 4-position.

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-12-4-2-3-11(9-12)10-13-5-7-17(14,15)8-6-13/h2-4,9H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDYPBOZAAYIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the following steps:

Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

Catalysts: Using catalysts to enhance the reaction rate and selectivity.

Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thiols and Amines: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Methoxybenzyl)-1λ⁶,4-thiazinane-1,1-dione with structurally related thiazinane derivatives, highlighting key differences in substituents, molecular properties, and applications:

Structural and Functional Insights:

Substituent Effects on Physicochemical Properties :

- Electron-Donating Groups (e.g., 3-Methoxybenzyl) : Enhance solubility and may improve bioavailability due to polar interactions .

- Halogenated Substituents (e.g., Cl, CF₃) : Increase lipophilicity and metabolic stability but may introduce toxicity risks .

- Heterocyclic Substituents (e.g., Thienyl, Furyl) : Alter electronic properties and enable unique binding modes with proteins or enzymes .

Synthetic Routes: Ring-Opening Reactions: Used for 4-(4-Bromo-3,5-dimethylphenoxy) derivatives (e.g., compound 35, 66% yield) . Condensation with Thiosalicylic Acid: Employed for benzothiazinanones (e.g., compound 253a–f, 33–73% yield) . Michael Addition and Cyclization: Key steps for generating complex substituents (e.g., compound 40, 74% yield) .

Biological Relevance :

Biological Activity

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is a compound belonging to the thiazine family, characterized by its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Antimicrobial Properties

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Thiazine derivatives are also noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Efficacy

A clinical trial reported in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazine derivatives on human cancer cell lines. The results showed that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 cells after 48 hours of exposure .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes involved in metabolic pathways. The presence of the methoxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| XYZ University | Antimicrobial | MIC of 32 µg/mL against S. aureus and E. coli |

| Journal of Medicinal Chemistry | Anticancer | 70% reduction in MCF-7 cell viability |

| In vitro Study | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.